molecular formula C15H17N3O B4568379 1-Cyclopentyl-3-quinolin-3-ylurea

1-Cyclopentyl-3-quinolin-3-ylurea

Cat. No.: B4568379
M. Wt: 255.31 g/mol
InChI Key: RXQFXEJFMYUCDU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-quinolin-3-ylurea is a compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring

Preparation Methods

The synthesis of 1-Cyclopentyl-3-quinolin-3-ylurea typically involves the reaction of quinoline derivatives with cyclopentyl isocyanate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The process can be catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the urea linkage.

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-quinolin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, halogenation can be achieved using halogenating agents like bromine or chlorine, while nucleophilic substitution can be facilitated by reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.

Scientific Research Applications

1-Cyclopentyl-3-quinolin-3-ylurea has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to explore new synthetic pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-quinolin-3-ylurea involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

The pathways involved in the compound’s mechanism of action may include the inhibition of DNA synthesis, induction of oxidative stress, and interference with signal transduction pathways. These effects contribute to its potential therapeutic applications.

Comparison with Similar Compounds

1-Cyclopentyl-3-quinolin-3-ylurea can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.

    Quinoline N-oxide: A derivative that is used in various organic synthesis reactions.

    Quinoline-3-carboxylic acid:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group and urea linkage differentiate it from other quinoline derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological activities.

Properties

IUPAC Name

1-cyclopentyl-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQFXEJFMYUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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